2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- is an organic compound with the chemical formula C12H17NO2This compound is a colorless liquid with a pungent odor and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- typically involves the reaction of 5-chloro-2-pentanone with ethyl ethanolamine. The process includes carbonyl protection, followed by deprotection after the reaction with ethyl ethanolamine, and finally, carbonyl reductive amination .
Industrial Production Methods
In industrial settings, the continuous production of 5-(N-ethyl-N-2-hydroxyethyl amine)-2-pentylamine can be achieved using a supported nano nickel catalyst and nitrogen. This method ensures a consistent and efficient production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone:
5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone: Similar structure and used in similar applications.
Uniqueness
2-Pentanone, 5-((2-hydroxyethyl)methylamino)-1-phenyl- is unique due to its specific chemical structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
141809-38-3 |
---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5-[2-hydroxyethyl(methyl)amino]-1-phenylpentan-2-one |
InChI |
InChI=1S/C14H21NO2/c1-15(10-11-16)9-5-8-14(17)12-13-6-3-2-4-7-13/h2-4,6-7,16H,5,8-12H2,1H3 |
InChI-Schlüssel |
QQBITNLFHAVPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC(=O)CC1=CC=CC=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.